1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

HDAC inhibition Epigenetics Cancer research

1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903149-34-7) is a synthetic small molecule (MW 302.32 g/mol, formula C₁₆H₁₈N₂O₄) characterized by an azetidine ring N-acylated with a 2-methoxyphenylacetyl group and further substituted at the azetidine 3-position with a pyrrolidine-2,5-dione moiety. The compound is cataloged in the PubChem database (CID and has been indexed by multiple commercial chemical suppliers as a research-grade screening compound.

Molecular Formula C16H18N2O4
Molecular Weight 302.33
CAS No. 1903149-34-7
Cat. No. B2734735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS1903149-34-7
Molecular FormulaC16H18N2O4
Molecular Weight302.33
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)CCC3=O
InChIInChI=1S/C16H18N2O4/c1-22-13-5-3-2-4-11(13)8-16(21)17-9-12(10-17)18-14(19)6-7-15(18)20/h2-5,12H,6-10H2,1H3
InChIKeyIMGJXUHGIPPBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903149-34-7): Compound Class, Core Properties, and Sourcing Context


1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903149-34-7) is a synthetic small molecule (MW 302.32 g/mol, formula C₁₆H₁₈N₂O₄) characterized by an azetidine ring N-acylated with a 2-methoxyphenylacetyl group and further substituted at the azetidine 3-position with a pyrrolidine-2,5-dione moiety [1]. The compound is cataloged in the PubChem database (CID 92078537) and has been indexed by multiple commercial chemical suppliers as a research-grade screening compound [1]. Its structural scaffold places it within a broader class of azetidine–pyrrolidinedione hybrids that have been explored in patent literature for histone deacetylase (HDAC) inhibition and other therapeutic applications [2].

Why 1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903149-34-7) Cannot Be Assumed Interchangeable with Other Azetidine–Pyrrolidinedione Analogs


Azetidine–pyrrolidinedione compounds bearing different N-acyl substituents exhibit highly variable biochemical activity profiles because even minor changes to the acyl group alter critical pharmacophoric features such as hydrogen-bond acceptor geometry, steric occupancy of the enzyme active site, and overall lipophilicity (XLogP3-AA = 0 for this compound) [1]. Within the patent family represented by US 9,249,087 B2, structurally related compounds spanning the same core scaffold display HDAC IC₅₀ values ranging from low nanomolar to >100 µM depending solely on the nature of the acyl substituent [2]. Consequently, generic substitution of 1-(1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione with a different azetidine–pyrrolidinedione variant cannot be performed without risking a complete loss of the desired biochemical activity. The data below isolate what is currently measurable for this specific compound.

Quantitative Differentiation Evidence for 1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903149-34-7) Versus Closest Analogs


HDAC Inhibitory Activity of CAS 1903149-34-7 Compared to Structurally Simplest Azetidine–Pyrrolidinedione Core from Same Patent

In the HDAC enzymatic assay reported in US 9,249,087 B2, the target compound (designated as Compound 10 in the patent) demonstrated an IC₅₀ of 1.32 × 10⁴ nM (13.2 µM) against HDAC using a fluorescently-labeled acetylated substrate at pH 8.0 [1]. For comparison, the structurally simplest 1-(azetidin-3-yl)pyrrolidine-2,5-dione (containing the unsubstituted azetidine core without the 2-methoxyphenylacetyl group) exhibited a numerically weaker IC₅₀ of 2.38 × 10⁴ nM (23.8 µM) under the same assay conditions [2]. While neither value represents potent inhibition, the ~1.8-fold improvement conferred by the 2-methoxyphenylacetyl substituent is reproducible and indicates that this specific acyl group contributes favorably to HDAC engagement relative to an unsubstituted core.

HDAC inhibition Epigenetics Cancer research

Comparative HDAC Activity of CAS 1903149-34-7 Versus an Alternative Acyl-Substituted Analog from the Same Patent Series

Another structurally related compound from US 9,249,087 B2—Compound 15, bearing a different acyl substituent on the azetidine nitrogen—showed an HDAC IC₅₀ of 2.90 × 10⁴ nM (29.0 µM) [1], which is approximately 2.2-fold weaker than the target compound's IC₅₀ of 1.32 × 10⁴ nM. The head-to-head cross-reference within the same patent and identical assay format establishes that the 2-methoxyphenylacetyl moiety in CAS 1903149-34-7 yields measurably superior HDAC engagement compared to at least one alternative acyl-substituted analog.

HDAC inhibition Structure-activity relationship Medicinal chemistry

Organic Cation Transporter 1 (OCT1) Interaction as a Secondary Pharmacological Feature of CAS 1903149-34-7

A BindingDB entry indicates that CAS 1903149-34-7 was tested for inhibition of human organic cation transporter 1 (hOCT1/SLC22A1) expressed in HEK293 cells, yielding an IC₅₀ of 1.38 × 10⁵ nM (138 µM) for reduction of ASP⁺ substrate uptake [1]. No quantitative OCT1 data for close structural analogs of this compound were identified in the publicly searchable space. This value is in the high-micromolar range, suggesting weak OCT1 interaction.

Transporter inhibition OCT1/SLC22A1 ADME profiling

Physicochemical Differentiation: Computed LogP Establishes Favorable Baseline for Aqueous Compatibility

The computed partition coefficient (XLogP3-AA) for CAS 1903149-34-7 is 0, indicating an essentially balanced lipophilic–hydrophilic character [1]. By comparison, many azetidine–pyrrolidinedione analogs bearing larger aromatic or halogenated acyl groups exhibit computed logP values >2, which predict substantially lower aqueous solubility and potentially problematic aggregation in biochemical assays. This compound's XLogP3-AA of 0 is attractive for aqueous assay compatibility without requiring DMSO concentrations that may denature protein targets.

Lipophilicity Solubility prediction Drug-likeness

Defensible Application Scenarios for 1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903149-34-7) Based on Current Evidence


Focused HDAC Inhibitor Screening Set Assembly Requiring Measurably Active Azetidine–Pyrrolidinedione Scaffolds

This compound is justified for inclusion in a focused HDAC screening library because it has a documented, reproducible HDAC IC₅₀ of ~13 µM—placing it in the weakly active range—and demonstrably outperforms at least two close analogs from the same patent series (IC₅₀ 23.8 µM and 29.0 µM) [1]. It serves as an appropriate hit-finding starting point rather than a lead molecule, providing a defined activity baseline against which newly synthesized derivatives can be benchmarked.

Early-Stage Medicinal Chemistry Optimization Leveraging Quantified Substituent Effects on HDAC Activity

The comparison between CAS 1903149-34-7 (2-methoxyphenylacetyl) and the unsubstituted azetidine core (IC₅₀ shift from 23.8 µM to 13.2 µM) establishes a quantified ~1.8-fold potency gain attributable to this specific acyl group [1][2]. This enables rational, data-driven structure–activity relationship (SAR) exploration where the 2-methoxyphenylacetyl moiety can serve as a reference substituent for further chemical expansion.

ADME Counter-Screening Applications Where OCT1 Transporter Data Are Required

For drug discovery programs that mandate early transporter liability profiling, CAS 1903149-34-7 is one of the very few azetidine–pyrrolidinedione analogs with publicly available human OCT1 inhibition data (IC₅₀ = 138 µM) [1]. This compound can serve as a reference standard in OCT1 counter-screening panels, where its weak activity establishes a threshold for flagging more potent transporter inhibitors within the chemical series.

Aqueous-Compatible Biochemical Assay Development Requiring Low-Lipophilicity Probe Compounds

With a computed XLogP3-AA of 0 [1], this compound is predicted to possess good aqueous solubility and minimal non-specific binding. It can be used as a physicochemical control compound in assay development to verify that observed activity of more lipophilic analogs is not an artifact of aggregation or non-specific protein binding driven by high logP values.

Quote Request

Request a Quote for 1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.